molecular formula C8H7ClN2 B149268 Cinnoline hydrochloride CAS No. 5949-24-6

Cinnoline hydrochloride

Cat. No. B149268
CAS RN: 5949-24-6
M. Wt: 166.61 g/mol
InChI Key: JQBSTRWZKVHRHE-UHFFFAOYSA-N
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Description

Cinnoline hydrochloride is a derivative of cinnoline, which is a bicyclic heterocycle known as 1,2-diazanaphthalene. Cinnoline and its derivatives have garnered interest due to their wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . The cinnoline nucleus serves as a crucial structural subunit in many compounds with significant pharmaceutical potential, some of which are currently under clinical evaluation .

Synthesis Analysis

The synthesis of cinnoline derivatives has been explored through various methods. One approach involves the reaction of acidic reagents with 1:2-cyclohexadionemonophenylhydrazones, leading to an interesting synthesis pathway for cinnoline derivatives . Another method includes a catalyst-free cascade annulation of enaminones and aryl diazonium tetrafluoroborates, which efficiently produces cinnolines with a broad diversity in substructure . Additionally, a novel synthesis route has been established using Cu-catalyzed intramolecular N-arylation of hydrazines and hydrazones derived from 3-haloaryl-3-hydroxy-2-diazopropanoates . Furthermore, Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds has been reported, providing a direct synthesis of cinnolines under mild conditions10.

Molecular Structure Analysis

The molecular structure of cinnoline has been studied to understand its photophysical properties. Quantum chemical investigations have revealed that the triplet formation in cinnoline is an El-Sayed forbidden process in hydrocarbon solutions at low temperatures. However, at higher temperatures and in hydroxylic solutions, an El-Sayed allowed channel opens up, increasing the intersystem crossing rate . The electronic structure of the lowest triplet state of cinnoline in the gas phase has mainly nπ* character with additional contributions from ππ* configurations .

Chemical Reactions Analysis

Cinnoline derivatives undergo various chemical reactions that lead to the formation of different products. For instance, cleavage of ortho-(dodeca-1,3-diynyl)triazenes in HCl or HBr medium followed by cyclization of the resulting diazonium salts affords 3-alkynyl-4-bromo(chloro)cinnolines. The presence of a methoxycarbonyl group can promote hydrolysis, resulting in by-products such as furo[3,2-c]cinnoline and cinnolinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnoline derivatives are influenced by their molecular structure and the environment. For example, the triplet quantum yield of cinnoline upon photoexcitation is strongly dependent on temperature and solvent environment . The anti-inflammatory activity of cinnoline derivatives has been observed, with specific compounds like p-chlorobenzoyl and p-nitrobenzoyl cinnolines showing attractive anti-inflammatory properties in vitro . Additionally, UV spectra analysis has indicated that 4-oxo-3-carboxylates predominantly exist not as 4-hydroxycinnoline (enol form) but as cinnolone (keto form) .

Scientific Research Applications

Pharmacological Activities of Cinnoline Derivatives

  • Broad Spectrum of Activities : Cinnoline derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities. Some cinnoline derivatives are under evaluation in clinical trials (Szumilak & Stańczak, 2019).

  • Synthesis and Applications : There is a significant interest in the synthesis of heterocyclic compounds bearing a cinnoline moiety due to their broad spectrum of pharmacological activities. This interest has led to the development of new synthetic routes and methods for these compounds (Lewgowd & Stańczak, 2007).

Specific Applications in Medical Science

  • Antiproliferative Activity : Cinnoline derivatives have been developed as PI3K inhibitors and evaluated for their antiproliferative activity against various human tumor cell lines, showing significant inhibitory potency (Tian et al., 2021).

  • Therapeutic Potential : Cinnoline compounds, due to their wide range of biological properties, hold potential in various therapeutic areas. This includes antimicrobial, anti-inflammatory, antituberculosis, antiepileptic, antidepressant, antitumor, antihypertensive, and antianxiety activities (Sony, George, & Joseph, 2018).

Chemical and Physical Properties

  • Triplet Formation and Solvent Effects : The triplet quantum yield of cinnoline upon photoexcitation is influenced by temperature and solvent environment. This characteristic is crucial in understanding the photophysics of cinnoline (Etinski, Tatchen, & Marian, 2014).

  • Synthetic Advances : Recent synthetic advances in benzodiazines, including cinnolines, have been noted for their broad biological properties and applications in both pharmaceutical and agrochemical industries (Mathew et al., 2017).

Future Directions

Cinnoline and its derivatives have been recognized for their diverse biological and industrial potency . They exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Future research may focus on designing innovative cinnoline, quinoxalines, and quinazolines derivatives, exploring promising methods to access these moieties, examining their different properties, and potential applications .

properties

IUPAC Name

cinnoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBSTRWZKVHRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583552
Record name Cinnoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnoline hydrochloride

CAS RN

5949-24-6
Record name Cinnoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
TL Jacobs, S Winstein, RB Henderson… - Journal of the …, 1946 - ACS Publications
The discovery that one of the degradation prod-ucts obtained by the in vitro action of rabbit liver on quinine was a carbostyryl analog of that drug2 suggested the importance of the 2-…
Number of citations: 25 pubs.acs.org
JS Morley, JCE Simpson - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
The hypothesis that structures consisting of two quaternised aminoheterocyclic units joined by a linking group are likely to exhibit trypanocidal properties has been further explored by …
Number of citations: 5 pubs.rsc.org
JS Morley - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Cinnoline hydrochloride monohydrate (long, brittle, pale-green needles from ethanol-ether) melted between 82" and 137" to a clear, pale-green melt, which darkened and decomposed …
Number of citations: 2 pubs.rsc.org
JR Elkins, EV Brown - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… The spectrum of cinnolinium chloride (18) (cinnoline hydrochloride) corresponds with cinnolinium perchlorate (23) in that both the 3- and 4-protons are more deshielded than in 1. Direct …
Number of citations: 14 onlinelibrary.wiley.com
RH Altiparmakian, RSW Braithwaite - Journal of the Chemical Society …, 1967 - pubs.rsc.org
… was treated with ether saturated with dry hydrogen chloride, and the precipitated cinnoline hydrochloride was filtered off with unchanged selenium and washed thoroughly with ether. …
Number of citations: 2 pubs.rsc.org
H LUND - IX. Polarography and reduction of substituted, 1957 - actachemscand.org
… The solution was extracted continuously with ether for 24 h, the ether layer dried (potassium carbonate) and cinnoline hydrochloride precipitated on addition of dry hydrogen chloride. …
Number of citations: 47 actachemscand.org
JF Corbett, PF Holt - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Benzo[c]cinnoline hydrochloride hydrate decomposed above 154" (Found: C, 61-35; H, 4.7; N, 12.15; C1, 15.5. C1,H,CIN,,H,O requires C, 61.5; H, 4.7; N, 12.0; C1, 15.2%). (d) …
Number of citations: 9 pubs.rsc.org
T Mitsumori, M Bendikov, J Sedó, F Wudl - Chemistry of materials, 2003 - ACS Publications
… Cinnoline hydrochloride hydrate (500 mg) was dispersed in distilled CH 2 Cl 2 (5 mL). A solution … Cinnoline hydrochloride hydrate (1.00 g) was dispersed in distilled CH 2 Cl 2 (5 mL). A …
Number of citations: 90 pubs.acs.org
JM Bruce - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… The cinnoline hydrochloride separated as a deep orange-red sludge which, soon after addition of the nitrite had been completed, rapidly became chocolate-brown. After 1 hour's stirring …
Number of citations: 26 pubs.rsc.org
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com

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